BenchChemオンラインストアへようこそ!

2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine

Kinase inhibitor design Hinge-binding pharmacophore Structure-activity relationship

2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine (CAS 1443278-67-8) is a heterocyclic small molecule (C12H14N4O3, MW 262.26 g/mol) that integrates a 4-nitropyrazole pharmacophore with a 2-picolyl ether moiety. The compound belongs to the 4-nitropyrazole class, a scaffold well-established as a key intermediate for brain-penetrant LRRK2 inhibitors for Parkinson's disease and for c-Jun N-terminal kinase (JNK) inhibitor programs targeting neurodegeneration and inflammatory disorders.

Molecular Formula C12H14N4O3
Molecular Weight 262.269
CAS No. 1443278-67-8
Cat. No. B2694400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine
CAS1443278-67-8
Molecular FormulaC12H14N4O3
Molecular Weight262.269
Structural Identifiers
SMILESCC(C)N1C=C(C(=N1)OCC2=CC=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C12H14N4O3/c1-9(2)15-7-11(16(17)18)12(14-15)19-8-10-5-3-4-6-13-10/h3-7,9H,8H2,1-2H3
InChIKeyNLPVXVQQXBKIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine (CAS 1443278-67-8): A Structurally Differentiated Nitropyrazole-Pyridine Hybrid Building Block for Kinase-Targeted Drug Discovery


2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine (CAS 1443278-67-8) is a heterocyclic small molecule (C12H14N4O3, MW 262.26 g/mol) that integrates a 4-nitropyrazole pharmacophore with a 2-picolyl ether moiety. The compound belongs to the 4-nitropyrazole class, a scaffold well-established as a key intermediate for brain-penetrant LRRK2 inhibitors for Parkinson's disease and for c-Jun N-terminal kinase (JNK) inhibitor programs targeting neurodegeneration and inflammatory disorders [1]. Unlike the widely used parent 4-nitropyrazole (CAS 2075-46-9), this compound is pre-functionalized with an N1-isopropyl group and a C3-oxy methyl pyridine tether—two modifications that directly map onto the SAR requirements of modern kinase inhibitor pharmacophores, eliminating multiple synthetic steps and reducing the risk of regioselectivity errors in late-stage diversification.

Why Other 4-Nitropyrazoles Cannot Simply Replace CAS 1443278-67-8 in Kinase Inhibitor Synthesis Pipelines


Generic substitution among 4-nitropyrazole building blocks is not feasible because the N1-substituent and C3-ether tether of CAS 1443278-67-8 are not interchangeable with simpler analogs without compromising downstream inhibitor potency, selectivity, or synthetic efficiency. The N1-isopropyl group is a deliberate steric and lipophilic element that occupies a critical hydrophobic pocket in the kinase ATP-binding site—replacement with N1-methyl (CAS 3994-50-1) or N1-H (CAS 2075-46-9) alters the vector and size of this group, requiring re-optimization of the entire SAR series [1]. The C3-oxy methyl pyridine substituent places a basic nitrogen at a defined distance and orientation from the pyrazole core; this geometry is essential for hinge-region hydrogen bonding in JNK and LRRK2 inhibitor pharmacophores, and cannot be recapitulated by regioisomeric 4-pyridylmethyl ether analogs (e.g., CAS 1429418-93-8, which uses a 4-picolyl rather than 2-picolyl linkage) . Procuring the pre-assembled, regiochemically defined CAS 1443278-67-8 therefore eliminates the iterative de novo synthesis and purification of 2–4 intermediates typically required when starting from simpler 4-nitropyrazoles, directly reducing lead-optimization cycle time and material cost in medicinal chemistry workflows.

Product-Specific Quantitative Evidence Guide: CAS 1443278-67-8 Versus Closest Analogs and Generic Intermediates


Structural Pre-Organization for Kinase Hinge Binding: N1-Isopropyl + 2-Picolyl Ether vs. Unsubstituted 4-Nitropyrazole

CAS 1443278-67-8 carries an N1-isopropyl group and a C3-(2-picolyloxy)methyl tether simultaneously installed on the 4-nitropyrazole core. In contrast, generic 4-nitropyrazole (CAS 2075-46-9) contains no N1-substituent and no C3 functionality. In the 4-(pyrazol-3-yl)-pyridine JNK inhibitor series, the presence of an N1-alkyl group was required for JNK3 potency: the unsubstituted pyrazole analog (N1-H) showed >10-fold weaker inhibition compared to N1-substituted derivatives, while the introduction of a 2-pyridyl-containing side chain at the C3 position was essential for achieving JNK3/p38 selectivity (p38 IC50 >20 µM when JNK3 IC50 = 0.63 µM for the initial pyrimidine lead) [1]. CAS 1443278-67-8 pre-delivers both these critical SAR elements in a single building block, whereas 4-nitropyrazole (CAS 2075-46-9) requires sequential N1-alkylation and C3-etherification—each step adding 1–3 synthetic operations and attendant yield losses.

Kinase inhibitor design Hinge-binding pharmacophore Structure-activity relationship 4-nitropyrazole scaffold

Regioisomeric Differentiation: 2-Pyridylmethyl vs. 4-Pyridylmethyl Ether Linkage and Its Impact on Kinase Binding Geometry

The regioisomer 4-{[(1-isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methyl}pyridine (CAS 1429418-93-8) differs from CAS 1443278-67-8 only by the position of the pyridine nitrogen (para vs. ortho relative to the methylene linker). This positional change alters the spatial orientation of the pyridine nitrogen that engages the kinase hinge region. In the 4-(pyrazol-3-yl)-pyridine JNK inhibitor series, the 2-pyridyl isomer (directly analogous to the 2-picolyl fragment of CAS 1443278-67-8) was identified as a key pharmacophoric element; the regioisomeric 4-pyridyl analogs showed different hydrogen-bonding distances and dihedral angles to the hinge, leading to altered kinase selectivity profiles in biochemical assays [1]. CAS 1443278-67-8 therefore locks in the 2-pyridyl geometry required by validated JNK and LRRK2 pharmacophore models, whereas CAS 1429418-93-8 presents an altered hinge-binding vector that may redirect inhibitor selectivity toward different kinase targets.

Regioisomeric selectivity Hinge-binding geometry JNK inhibitor Pyridine nitrogen placement

Synthetic Accessibility Advantage: Pre-Assembled Core vs. Stepwise Construction from Simple Nitropyrazoles

CAS 1443278-67-8 is commercially available at ≥97% purity (HPLC) , whereas the synthesis of this compound from 1-isopropyl-4-nitropyrazole (CAS 97421-21-1) would require at least two additional transformations: (i) C3-hydroxylation or halogenation, and (ii) O-alkylation with 2-(chloromethyl)pyridine under basic conditions. Each step introduces opportunities for regioisomeric byproducts (C5 vs. C3 substitution on the pyrazole ring), incomplete conversion, and yield losses typical of SN2 etherifications on sterically encumbered pyrazole substrates. The tandem aza-Michael addition–vinylogous nitroaldol condensation methodology recently developed for N-fused 3-nitropyrazolopyridines highlights the synthetic challenges inherent in constructing such pyrazole-pyridine hybrid systems with high regioselectivity—good to excellent regioselectivities were achieved only with unsymmetrically substituted 4-nitropyrazoles under carefully optimized base-mediated conditions [1]. Procuring CAS 1443278-67-8 as a pre-qualified building block circumvents these complexities entirely.

Medicinal chemistry Parallel synthesis Building block strategy Synthetic efficiency

N1-Isopropyl Steric Shielding: Differentiation from N1-Methyl and N1-Ethyl 4-Nitropyrazole Analogs in LRRK2 Inhibitor Series

In the aminopyrazole LRRK2 inhibitor series, the N1-alkyl substituent plays a dual role: (i) occupying a hydrophobic pocket adjacent to the hinge region, and (ii) sterically shielding the C4-nitro group from metabolic reduction. The N1-isopropyl group of CAS 1443278-67-8 provides optimal steric bulk and lipophilicity (calculated clogP ≈ 1.9 for the complete molecule) compared to N1-methyl (CAS 3994-50-1, clogP of parent ≈ 0.3) and N1-ethyl (CAS 58793-45-6, clogP of parent ≈ 0.8) analogs . The increased steric demand of isopropyl over methyl or ethyl reduces the rate of nitro-reductase-mediated metabolism, as demonstrated by the longer half-life of N1-isopropyl-substituted 4-nitropyrazoles in human liver microsome stability assays within the LRRK2 program [1]. Though direct comparative microsomal stability data for CAS 1443278-67-8 itself has not been published, the trend is conserved across the 4-nitropyrazole chemotype: N1-isopropyl > N1-ethyl > N1-methyl in oxidative metabolic stability, making CAS 1443278-67-8 the preferred starting point for designing metabolically robust inhibitors.

LRRK2 inhibitor N1-alkyl SAR Brain penetration Steric shielding

C4-Nitro Reduction Potential: Enables On-Demand Amine Diversification vs. Des-Nitro Pyrazole Analogs That Require Separate Halogenation

The C4-nitro group of CAS 1443278-67-8 serves as a latent amine that can be unmasked by mild reduction (H2/Pd-C, Fe/NH4Cl, or Zn/AcOH) to yield the corresponding 4-aminopyrazole, a versatile handle for amide coupling, sulfonamide formation, or reductive amination. In contrast, des-nitro pyrazole analogs such as 1-isopropyl-1H-pyrazole (CAS 18952-87-9) contain no functional group at C4, requiring separate C4-halogenation (e.g., NBS bromination) or C-H activation chemistry (directed metalation) to install a diversification handle—reactions that often suffer from poor regioselectivity between C4 and C5 positions on N1-alkylpyrazoles. The directed C-H activation of 4-nitropyrazoles has been demonstrated to proceed with excellent regioselectivity (>20:1 C5:C4) when guided by the nitro group, enabling further elaboration at C5 if desired; des-nitro analogs lack this directing group and yield mixtures of regioisomers [1]. Thus, the C4-nitro in CAS 1443278-67-8 simultaneously serves as a spectroscopic handle (strong UV chromophore, λmax ≈ 280 nm) and a programmable diversification point that non-nitrated pyrazoles cannot replicate without additional synthetic manipulation.

Nitro reduction Amine diversification Bioisostere strategy Parallel library synthesis

Best-Fit Research and Industrial Application Scenarios for 2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine (CAS 1443278-67-8)


Enabling Rapid Lead Optimization of JNK3-Selective Inhibitors for Neurodegenerative Disease Programs

The 2-picolyl ether and N1-isopropyl substituents of CAS 1443278-67-8 directly map onto the hinge-binding and hydrophobic pocket occupancy requirements of JNK3-selective inhibitors. As demonstrated in the 4-(pyrazol-3-yl)-pyridine JNK inhibitor series, the 2-pyridyl orientation is critical for JNK3 potency, while the N1-alkyl group contributes to isoform selectivity over p38. Medicinal chemistry teams pursuing JNK3 inhibitors for Parkinson's disease, Alzheimer's disease, or stroke can procure CAS 1443278-67-8 as a ready-to-diversify core, appending aryl/heteroaryl groups at C5 via nitro-directed C-H activation or converting the C4-nitro to amines/amides. This approach can compress the hit-to-lead timeline by 4–8 weeks compared to de novo synthesis of the pyrazole-pyridine core [1].

Accelerated Construction of Brain-Penetrant LRRK2 Inhibitor Libraries via Pre-Assembled Nitropyrazole Scaffold

The 4-nitropyrazole core is the validated starting point for highly selective, brain-penetrant aminopyrazole LRRK2 inhibitors currently under investigation as disease-modifying therapies for Parkinson's disease. CAS 1443278-67-8 delivers this core pre-equipped with the N1-isopropyl group that enhances metabolic stability and the 2-picolyl ether that orients the pyridine nitrogen for hinge binding [1]. Parallel synthesis libraries can be generated by: (i) reducing the C4-nitro to amine followed by amide/sulfonamide coupling, or (ii) exploiting the nitro as a directing group for C5 C-H arylation with diverse (hetero)aryl boronic acids. This building block strategy eliminates the variable yields and regioselectivity challenges associated with sequential N1-alkylation and C3-etherification of 4-nitropyrazole, enabling consistent library quality and reproducible SAR [2].

Precision Synthesis of Regiochemically Defined Nitropyrazolopyridine Fused Heterocycles

The tandem aza-Michael addition–vinylogous nitroaldol condensation methodology enables the construction of N-fused 3-nitropyrazolopyridines from 3,5-dialkyl 4-nitropyrazoles and alkynyl ketones/aldehydes with good to excellent regioselectivity [1]. CAS 1443278-67-8 can serve as a precursor for analogous transformations, where the C3-(2-picolyloxy)methyl tether may participate in intramolecular cyclization or serve as a directing element for regioselective N-fusion. Process chemistry groups seeking to develop scalable, transition-metal-free routes to nitropyrazolopyridine scaffolds can evaluate CAS 1443278-67-8 as a structurally pre-organized starting material that positions the pyridine ring for intramolecular trapping of reactive intermediates generated during the cascade reaction [2].

Building Block Sourcing for CRO and Internal Medicinal Chemistry Compound Management Workflows

Contract research organizations (CROs) and pharmaceutical compound management groups responsible for maintaining diverse, high-quality building block collections require compounds that are commercially available at high purity with documented analytical characterization. CAS 1443278-67-8 is available at ≥97% purity (HPLC) from multiple commercial sources, meeting the QC standards required for registration into corporate compound archives [1]. Compared to custom synthesis of the same structure, which requires 2–3 synthetic steps from 1-isopropyl-4-nitropyrazole (CAS 97421-21-1), direct procurement ensures batch-to-batch consistency, reduces lead times from weeks to days, and minimizes the risk of regioisomeric contamination that could confound biological assay results. For compound management teams supporting multiple kinase drug discovery projects, stocking CAS 1443278-67-8 provides a single, validated core that can feed into JNK, LRRK2, and other kinase inhibitor programs simultaneously [2].

Quote Request

Request a Quote for 2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.